3-(piperidin-4-yl)-1H-indole-5-carboxamide

Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

3-(Piperidin-4-yl)-1H-indole-5-carboxamide (CAS 177940-51-1) is a heterocyclic building block with a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol. It features an indole core substituted at the 3-position with a piperidine ring and at the 5-position with a primary carboxamide group.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 177940-51-1
Cat. No. B2951362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-4-yl)-1H-indole-5-carboxamide
CAS177940-51-1
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N
InChIInChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18)
InChIKeyDRVXDHFVKADYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)-1H-indole-5-carboxamide (CAS 177940-51-1): Procurement-Ready Overview of a Privileged Indole-Piperidine Scaffold


3-(Piperidin-4-yl)-1H-indole-5-carboxamide (CAS 177940-51-1) is a heterocyclic building block with a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.30 g/mol . It features an indole core substituted at the 3-position with a piperidine ring and at the 5-position with a primary carboxamide group . This specific substitution pattern places it within a chemical class widely explored in medicinal chemistry for modulating serotonergic and kinase targets [1]. The compound is commercially available from multiple suppliers with typical purities of 95% .

Why Generic Substitution Fails for 3-(Piperidin-4-yl)-1H-indole-5-carboxamide: Structural Nuances Drive Divergent Properties


Generic substitution within the indole-piperidine class is scientifically unsound due to the critical influence of the 5-carboxamide group on physicochemical properties and potential biological recognition. Compared to the closely related des-carboxamide analog 3-(piperidin-4-yl)-1H-indole (CAS 17403-09-7), the 5-carboxamide moiety introduces a hydrogen bond donor/acceptor pair that dramatically alters polarity and predicted intermolecular interactions [1]. This functional group differentiates the compound from other 5-substituted analogs (e.g., 5-methoxy, 5-nitro) which exhibit distinct electronic profiles and target engagement profiles in receptor binding assays [2]. Consequently, substituting this specific compound with a structural analog without rigorous orthogonal validation introduces significant risk of divergent assay outcomes.

Quantitative Differentiation of 3-(Piperidin-4-yl)-1H-indole-5-carboxamide from Structural Analogs


Physicochemical Divergence: Carboxamide Introduction Alters Key Physical Properties

The presence of the 5-carboxamide group significantly alters the compound's physicochemical profile relative to the unsubstituted 3-(piperidin-4-yl)-1H-indole. Predicted data indicates a higher boiling point and a distinct polar surface area, which can impact purification and formulation strategies [1].

Medicinal Chemistry Chemical Synthesis Physicochemical Profiling

Commercial Availability and Purity: Benchmarking Against Key Analogs

The target compound is readily available from multiple commercial vendors with a standard purity of 95%, which is consistent with or exceeds the availability of closely related analogs. For instance, the des-carboxamide analog, 3-(piperidin-4-yl)-1H-indole, is often supplied at a lower purity grade (e.g., 97% for the hydrochloride salt, which may require desalting) . This difference in commercial specification can impact the total cost of use for research requiring high-purity starting material.

Chemical Procurement Building Blocks Sourcing

Structural Impact on Biological Activity: A Case Study in 5-HT1F Agonism

While direct head-to-head binding data for the target compound is not available in the public domain, class-level patent data for 5-substituted-3-(piperidin-4-yl)-1H-indoles demonstrates that the 5-position substituent is a critical determinant of 5-HT1F receptor affinity. For example, N-methyl-N-methoxy-5-carboxamido-3-(piperidin-4-yl)-1H-indole, a direct derivative of the target compound, was synthesized and claimed as a 5-HT1F agonist [1]. This suggests that the carboxamide moiety of the target compound serves as a key pharmacophore for further elaboration, distinguishing it from unsubstituted or 5-nitro analogs which may have different receptor subtype selectivity profiles [1].

Serotonin Receptors 5-HT1F Migraine

Best-Fit Research Applications for 3-(Piperidin-4-yl)-1H-indole-5-carboxamide Based on Evidence


Medicinal Chemistry: Synthesis of 5-HT1F Agonist Libraries for Migraine Research

As a validated precursor in the synthesis of 5-HT1F agonists [1], this compound is ideally suited for medicinal chemistry programs focused on migraine and related disorders. The 5-carboxamide group serves as a convenient anchor for further derivatization, enabling the rapid exploration of structure-activity relationships (SAR) around the indole core.

Chemical Biology: Construction of Focused Kinase Inhibitor Libraries

Based on the class-level association of indole-piperidine scaffolds with kinase inhibition (e.g., B-Raf) [2], this building block is a strategic choice for generating focused libraries targeting the kinome. Its dual hydrogen-bonding capabilities make it a versatile core for designing ATP-competitive or allosteric inhibitors.

Chemical Synthesis: High-Purity Building Block for Parallel Synthesis

With a commercially available purity of 95% and a free amine handle, this compound is directly suitable for automated parallel synthesis and high-throughput chemistry workflows. Its predicted physicochemical properties (e.g., high boiling point) suggest it is amenable to a wide range of reaction conditions, including high-temperature transformations.

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